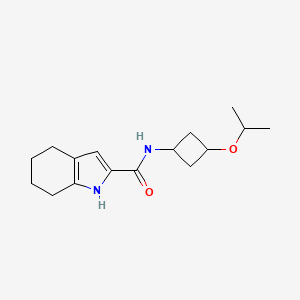![molecular formula C15H15N3O3 B6799849 N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6799849.png)
N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[310]hexane-6-carboxamide is a complex organic compound characterized by its unique bicyclic structure fused with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide typically involves multi-step organic synthesis. The initial steps often include the formation of the benzimidazole core, followed by the introduction of the dioxolo group. The bicyclohexane moiety is then synthesized and coupled with the benzimidazole derivative under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the formation of the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the synthesis. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself or its substituted derivatives.
Bicyclic compounds: Molecules with similar bicyclic structures, such as bicyclo[2.2.1]heptane derivatives.
Uniqueness
The uniqueness of N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(13-7-2-1-3-8(7)13)18-15-16-9-4-11-12(21-6-20-11)5-10(9)17-15/h4-5,7-8,13H,1-3,6H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUTKUMGHGEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)NC3=NC4=CC5=C(C=C4N3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-[3-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6799772.png)
![(1R,3S)-1,2,2,3-tetramethyl-N-[2-(1-methylimidazol-2-yl)oxan-4-yl]cyclopentane-1-carboxamide](/img/structure/B6799790.png)

![N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B6799807.png)
![2-cyclobutyl-2-hydroxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]acetamide](/img/structure/B6799818.png)
![N-[(4-morpholin-4-yloxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B6799823.png)
![3,5-dimethyl-N-[(4-morpholin-4-yloxan-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B6799825.png)
![[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]-(3,3,4,4-tetrafluoropyrrolidin-1-yl)methanone](/img/structure/B6799829.png)
![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]-1-methylsulfonylcyclopentane-1-carboxamide](/img/structure/B6799833.png)
![2,2-dicyclopropyl-N-[(6S,7S)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]acetamide](/img/structure/B6799834.png)
![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B6799841.png)
![N-[(6R,7R)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]-3-methyltriazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B6799857.png)
![5-tert-butyl-N-[(6R,7R)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6799871.png)
![(1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799875.png)
